2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of solvents like dimethylformamide (DMF) can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. It may bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Exhibits CDK4/6 inhibitory activity and potential anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for designing CDK2 targeting compounds.
Uniqueness
2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific structural features and the presence of a methyl group on both the pyridine and phenyl rings
Properties
CAS No. |
142267-22-9 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-5-7-12(8-6-10)18-11(2)17-15(19)13-4-3-9-16-14(13)18/h3-9H,1-2H3 |
InChI Key |
ZPJZQCTUNYHUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)C3=C2N=CC=C3)C |
Origin of Product |
United States |
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